N-((4-メトキシ-6-モルホリノ-1,3,5-トリアジン-2-イル)メチル)テトラヒドロフラン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

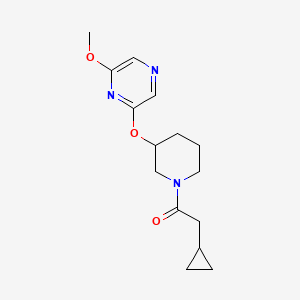

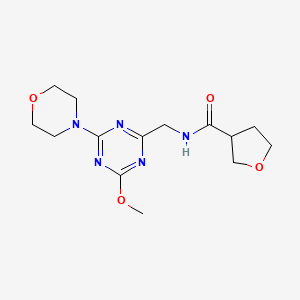

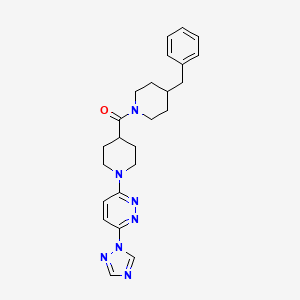

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide” is a chemical compound with the molecular formula C14H21N5O4. It is related to the class of compounds known as 1,3,5-triazines .

Synthesis Analysis

The synthesis of related compounds involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This compound can be used as a condensing agent for various transformations, such as the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with methoxy and morpholino groups.科学的研究の応用

- 1,3,5-トリアジン誘導体は、有望な抗菌性を示します。 研究者らは、この化合物のさまざまな類似体を合成し、黄色ブドウ球菌(グラム陽性)や大腸菌(グラム陰性)などの細菌株に対する有効性を評価しました .

- さらに、化合物(13)および(14)は、アンピシリンと同様の大腸菌に対する抗菌活性を示しました .

- これらの化合物の臨床分離株に対する最小発育阻止濃度(MIC)値も測定され、一部はアンピシリンよりも優れた活性を示しました .

- 特に、化合物(10)および(13)は、特定の濃度までは無毒でした .

- 一部の1,3,5-トリアジン誘導体は、抗がん特性を示しています。 私たちの化合物が癌細胞株に及ぼす影響を調査することは、価値のあることでしょう .

抗菌活性

抗HIV活性

がん研究

抗ウイルス活性

作用機序

Target of Action

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide, also known as N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide, primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, the compound disrupts the bacterial cell cycle, leading to cell death .

Mode of Action

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide interacts with DNA gyrase and topoisomerase IV by binding to their active sites. This binding prevents the enzymes from performing their essential functions in DNA supercoiling and relaxation. As a result, the bacterial DNA becomes damaged and fragmented, inhibiting cell division and leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and other vital cellular processes. This leads to the accumulation of DNA damage and the activation of bacterial stress responses, ultimately resulting in cell death .

Pharmacokinetics

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide include the inhibition of bacterial growth and proliferation. By targeting DNA gyrase and topoisomerase IV, the compound induces DNA damage, disrupts cellular processes, and triggers cell death. This results in the effective elimination of bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide. Optimal conditions for its activity include a neutral to slightly acidic pH and moderate temperatures. The presence of certain ions or other drugs may enhance or inhibit its antibacterial effects, highlighting the importance of considering environmental factors in its therapeutic application .

: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity : Substituted 1,3,5-Triazine Heterocycles: Synthesis and Antibacterial Activity : 4- (4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

将来の方向性

生化学分析

Biochemical Properties

This suggests that this compound may interact with certain enzymes or proteins within these organisms, leading to their inhibition or activation .

Cellular Effects

Given its antimicrobial properties, it can be inferred that it may influence cell function by disrupting essential cellular processes in microorganisms .

Molecular Mechanism

This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h10H,2-9H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPWBOYNKLQNDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)

![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)